molecular formula C29H29N5O7S B11977246 4-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate

4-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate

Cat. No.: B11977246
M. Wt: 591.6 g/mol
InChI Key: MFCKONRMIJMGMA-OKCVXOCRSA-N
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Description

4-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and acyl chlorides.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

    Acetylation: The final step involves acetylation of the phenyl ring using acetic anhydride or acetyl chloride under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazole ring or the acetyl group, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to the presence of the triazole ring, which is known for its biological activity.

    Materials Science: Utilized in the development of advanced materials such as polymers and nanomaterials.

    Biochemistry: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the methoxy and acetyl groups can modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole: Shares the triazole core but lacks the acetyl and hydrazinylidene groups.

    2,6-dimethoxyphenyl acetate: Contains the methoxyphenyl acetate moiety but lacks the triazole ring.

Uniqueness

4-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate is unique due to its combination of a triazole ring, methoxy groups, and an acetylated phenyl ring

Properties

Molecular Formula

C29H29N5O7S

Molecular Weight

591.6 g/mol

IUPAC Name

[4-[(E)-[[2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C29H29N5O7S/c1-18(35)41-27-24(39-4)14-19(15-25(27)40-5)16-30-31-26(36)17-42-29-33-32-28(20-6-10-22(37-2)11-7-20)34(29)21-8-12-23(38-3)13-9-21/h6-16H,17H2,1-5H3,(H,31,36)/b30-16+

InChI Key

MFCKONRMIJMGMA-OKCVXOCRSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OC

Origin of Product

United States

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